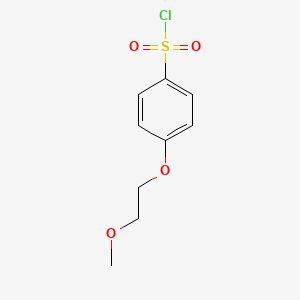

4-(2-Methoxyethoxy)benzenesulfonyl chloride

Cat. No. B1613597

Key on ui cas rn:

204072-53-7

M. Wt: 250.7 g/mol

InChI Key: QGHZEYHFQCDRAT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06858628B2

Procedure details

Methylsulfoxide (400 mL) is cooled with an ice/water bath with mechanical stirring and charged with potassium hydroxide pellets (118.2 g, 2.11 mole) followed by phenol (94.1 g, 0.70 mole) and then 2-bromoethylmethyl ether (86 mL, 0.9 mole) is added at a rapid dripping rate. The mixture is stirred for 15 min., warmed to room temperature and then stirred for 2 hrs. It is then diluted with 1 L of ice/water and extracted 2 times with CH2Cl2. The combined organic layers were then dried over MgSO4, filtered and evaparated The yield is in excess of 100% so it is taken in CHCl3 and washed 2 times with water and 1 time with brine. This organic layer was processed similarly and the concentrate was taken in 1.1 L of CH2Cl2 in a mechanically stirred flask 5 L flask. Chlorosulfonic acid (140 mL, 2.1 mole) is added dropwise causing slight warming A heavy precipitate is observed after addition of half of the reagent, so the mixture is diluted with 1.1 L of additional CH2Cl2. The resulting mixture is allowed to stir at rt for 16 hrs. It is then poured onto ˜2 L of ice/water. The layers are separated and the aqueous layer is extracted two times with CH2Cl2. The combined organic layers are then combined, dried over MgSO4, filtered and evaparated to give the desired material which is sufficiently pure to carry forward without purification. ESI MS: m/z (rel intensity) 247.1 (M++H, 35), 264.1 (M++NH3, 100), 269.0 (M++Na, 45).

[Compound]

Name

ice water

Quantity

2 L

Type

reactant

Reaction Step Five

[Compound]

Name

ice water

Quantity

1 L

Type

solvent

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[OH-].[K+].[C:3]1([OH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Br[CH2:11][CH2:12][O:13][CH3:14].[Cl:15][S:16](O)(=[O:18])=[O:17]>C(Cl)Cl.CS(C)=O>[CH3:14][O:13][CH2:12][CH2:11][O:9][C:3]1[CH:8]=[CH:7][C:6]([S:16]([Cl:15])(=[O:18])=[O:17])=[CH:5][CH:4]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

94.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Three

|

Name

|

|

|

Quantity

|

86 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCCOC

|

Step Four

|

Name

|

|

|

Quantity

|

140 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClS(=O)(=O)O

|

Step Five

[Compound]

|

Name

|

ice water

|

|

Quantity

|

2 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

ice water

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

1.1 L

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with mechanical stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture is stirred for 15 min.

|

|

Duration

|

15 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 2 hrs

|

|

Duration

|

2 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted 2 times with CH2Cl2

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic layers were then dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed 2 times with water and 1 time with brine

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

causing slight warming A heavy precipitate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after addition of half of the reagent

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir at rt for 16 hrs

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers are separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer is extracted two times with CH2Cl2

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COCCOC1=CC=C(C=C1)S(=O)(=O)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |